molecular formula C27H24N2O5 B443267 ETHYL 2-({[2-(2,4-DIMETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE

ETHYL 2-({[2-(2,4-DIMETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE

Cat. No.: B443267
M. Wt: 456.5g/mol
InChI Key: PTTLDDAUBPYSCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-({[2-(2,4-DIMETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE is a complex organic compound with the molecular formula C27H24N2O5 and a molecular weight of 456.49 g/mol . This compound is characterized by the presence of a quinoline ring, a benzoate ester, and dimethoxyphenyl groups, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-({[2-(2,4-DIMETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE typically involves multi-step organic reactions. One common method includes the condensation of 2-(2,4-dimethoxyphenyl)-4-quinolinecarboxylic acid with ethyl 2-aminobenzoate under specific reaction conditions. The reaction is often catalyzed by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine (TEA) in an organic solvent such as dichloromethane (DCM) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-({[2-(2,4-DIMETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring or the benzoate ester, using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaOMe in methanol or KOtBu in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

ETHYL 2-({[2-(2,4-DIMETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of ETHYL 2-({[2-(2,4-DIMETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound may inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-({[2-(2,4-DIMETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate with DNA and inhibit inflammatory enzymes sets it apart from other similar compounds.

Properties

Molecular Formula

C27H24N2O5

Molecular Weight

456.5g/mol

IUPAC Name

ethyl 2-[[2-(2,4-dimethoxyphenyl)quinoline-4-carbonyl]amino]benzoate

InChI

InChI=1S/C27H24N2O5/c1-4-34-27(31)20-10-6-8-12-23(20)29-26(30)21-16-24(28-22-11-7-5-9-18(21)22)19-14-13-17(32-2)15-25(19)33-3/h5-16H,4H2,1-3H3,(H,29,30)

InChI Key

PTTLDDAUBPYSCK-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=C(C=C(C=C4)OC)OC

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=C(C=C(C=C4)OC)OC

Origin of Product

United States

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